
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as EMSC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSC is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. EMSC is widely used in the field of medicinal chemistry, particularly in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of viruses such as HIV and hepatitis C virus. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its versatility as a starting material for the synthesis of various bioactive compounds. Its sulfonyl chloride group can be easily modified to introduce different functional groups, allowing for the synthesis of compounds with different properties and activities. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is relatively easy to synthesize and purify, making it a convenient reagent for laboratory experiments.
One limitation of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its potential toxicity. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to be cytotoxic at high concentrations, and its use in vivo may be limited by its toxicity. Additionally, 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride may have off-target effects due to its non-specific inhibition of enzymes and proteins.
Orientations Futures
There are several future directions for research on 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of research is the development of new bioactive compounds based on 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. By modifying the sulfonyl chloride group of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, new compounds with different properties and activities can be synthesized. Another area of research is the optimization of the synthesis method for 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, with a focus on improving the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with sodium sulfite. The resulting product is then treated with acetic anhydride to obtain 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is typically around 70-80%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of protein kinases and histone deacetylases. 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used as a reagent for the modification of biomolecules, such as peptides and proteins.
Propriétés
IUPAC Name |
1-ethyl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-3-10-4-7(14(8,11)12)6(9-10)5-13-2/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIAMGQSXDVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

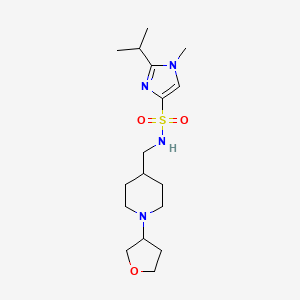
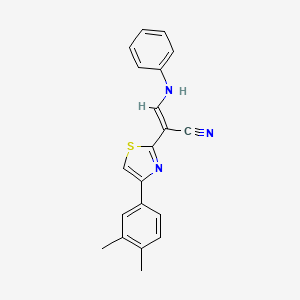

![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)
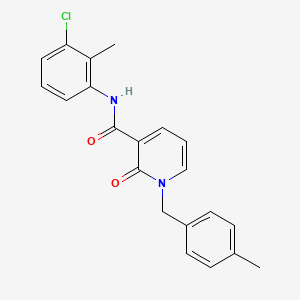


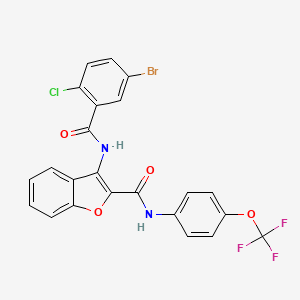

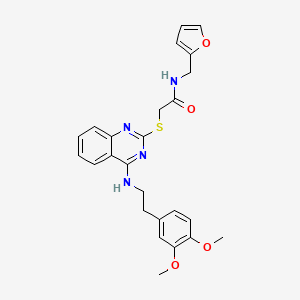
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)
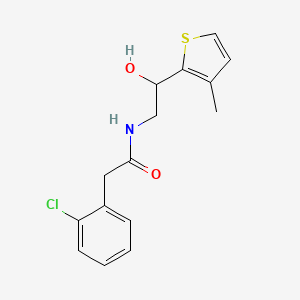
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)